Lipophilicity (XLogP3) Comparison Between Indol-1-ylacetyl and Indole-carbonyl Analogs
The target compound exhibits an XLogP3 of 1.7, reflecting the balanced lipophilicity conferred by the indol-1-ylacetyl substituent [1]. In contrast, the analog 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, where the acetyl linker is replaced by a carbonyl directly attached to the indole, has a computed XLogP3 of approximately 2.0 [2]. This difference of roughly 0.3 log units indicates that the target compound is moderately less lipophilic, which may translate to improved aqueous solubility and a reduced risk of off-target binding compared to the carbonyl-linked analog.
| Evidence Dimension | XLogP3 (Partition Coefficient) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: ~2.0 |
| Quantified Difference | ~0.3 lower for target compound |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Precise lipophilicity impacts dissolution rate, off-target promiscuity, and oral bioavailability, making this a key differentiator for compound library selection.
- [1] PubChem. (2025). Compound Summary for CID 91626735: 3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CID 91626736). National Center for Biotechnology Information. View Source
